methanone CAS No. 921230-69-5](/img/structure/B15172163.png)
[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl methanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of the 2-fluoropyridin-3-ylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone could be investigated for its therapeutic potential. Research may focus on its efficacy and safety in treating specific conditions, such as neurological disorders or cancers.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Eigenschaften
CAS-Nummer |
921230-69-5 |
|---|---|
Molekularformel |
C16H14Cl2FN3O |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H14Cl2FN3O/c17-13-4-3-11(10-14(13)18)21-6-8-22(9-7-21)16(23)12-2-1-5-20-15(12)19/h1-5,10H,6-9H2 |
InChI-Schlüssel |
NWRSSUTYONPARX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
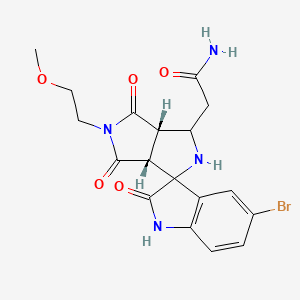
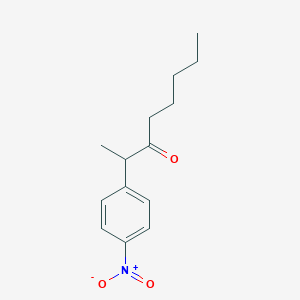
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
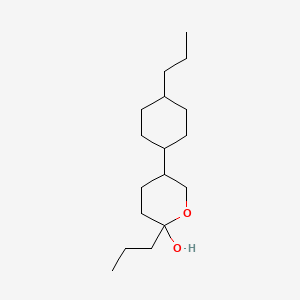
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)

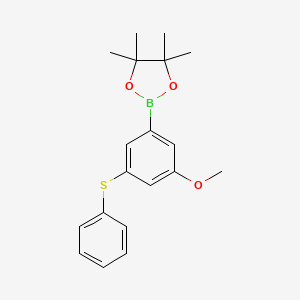
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
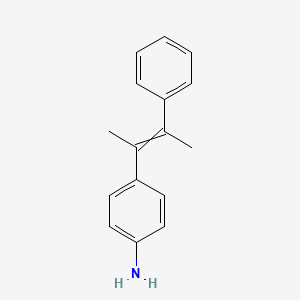
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
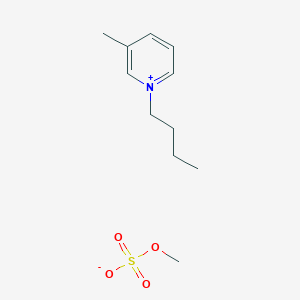
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
